Cas no 2680599-23-7 (1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid)

1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid is a specialized heterocyclic compound featuring a thiomorpholine core functionalized with a trifluoroacetyl group and a carboxylic acid moiety. Its unique structure, incorporating both sulfone and trifluoromethyl groups, enhances its reactivity and potential as a versatile intermediate in organic synthesis. The presence of the electron-withdrawing trifluoroacetyl group improves electrophilic character, facilitating selective transformations, while the carboxylic acid functionality allows for further derivatization. This compound is particularly valuable in medicinal chemistry and agrochemical research, where its structural motifs contribute to the development of bioactive molecules with improved stability and pharmacokinetic properties. Its high purity and well-defined reactivity make it a reliable building block for complex synthetic applications.
1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid structure
2680599-23-7 structure
商品名:1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
CAS番号:2680599-23-7
MF:C7H8F3NO5S
メガワット:275.202331542969
CID:6221419
PubChem ID:165939278

1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
    • EN300-6904946
    • 2680599-23-7
    • 1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
    • インチ: 1S/C7H8F3NO5S/c8-7(9,10)6(14)11-1-2-17(15,16)3-4(11)5(12)13/h4H,1-3H2,(H,12,13)
    • InChIKey: LEGCQNLBODXALQ-UHFFFAOYSA-N
    • ほほえんだ: S1(CCN(C(C(F)(F)F)=O)C(C(=O)O)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 275.00752802g/mol
  • どういたいしつりょう: 275.00752802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6904946-0.5g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
0.5g
$987.0 2025-03-12
Enamine
EN300-6904946-5.0g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
5.0g
$2981.0 2025-03-12
Enamine
EN300-6904946-10.0g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
10.0g
$4421.0 2025-03-12
Enamine
EN300-6904946-0.1g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
0.1g
$904.0 2025-03-12
Enamine
EN300-6904946-0.25g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
0.25g
$946.0 2025-03-12
Enamine
EN300-6904946-2.5g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
2.5g
$2014.0 2025-03-12
Enamine
EN300-6904946-1.0g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
1.0g
$1029.0 2025-03-12
Enamine
EN300-6904946-0.05g
1,1-dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid
2680599-23-7 95.0%
0.05g
$864.0 2025-03-12

1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acid 関連文献

1,1-Dioxo-4-(trifluoroacetyl)-1lambda6-thiomorpholine-3-carboxylic acidに関する追加情報

1,1-Dioxo-4-(trifluoroacetyl)-1λ6-thiomorpholine-3-carboxylic Acid: A Comprehensive Overview

The compound 1,1-Dioxo-4-(trifluoroacetyl)-1λ6-thiomorpholine-3-carboxylic acid (CAS No. 2680599-23-7) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds known for their versatility in organic synthesis and their role in drug discovery. The structure of this compound is characterized by a thiomorpholine ring system with a dioxo substitution at position 1, a trifluoroacetyl group at position 4, and a carboxylic acid group at position 3.

Recent advancements in synthetic chemistry have enabled the precise synthesis of thiomorpholine derivatives like this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the efficiency of production but also opened new avenues for exploring the compound's properties and applications.

The dioxo substitution in the thiomorpholine ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The presence of the trifluoroacetyl group further enhances the compound's reactivity and selectivity in reactions, particularly in the context of peptide synthesis and medicinal chemistry.

One of the most promising areas of research involving this compound is its application in drug development. Studies have shown that thiomorpholine derivatives can act as potent inhibitors of certain enzymes involved in disease pathways, such as kinases and proteases. The carboxylic acid group in this compound plays a crucial role in forming hydrogen bonds with target proteins, thereby enhancing its bioavailability and efficacy.

In addition to its biological applications, 1,1-Dioxo-4-(trifluoroacetyl)-1λ6-thiomorpholine-3-carboxylic acid has also garnered attention in materials science. Its ability to form stable complexes with metal ions makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials hold potential for applications in gas storage, catalysis, and sensing technologies.

Recent research has also focused on understanding the environmental impact of this compound. Studies indicate that it exhibits low toxicity to aquatic organisms under standard laboratory conditions, suggesting its potential for use in eco-friendly chemical processes. However, further investigations are required to fully assess its long-term environmental fate and degradation pathways.

The synthesis of thiomorpholine derivatives like this compound often involves multi-step processes that require careful optimization to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the final product.

In conclusion, 1,1-Dioxo-4-(trifluoroacetyl)-1λ6-thiomorpholine-3-carboxylic acid (CAS No. 2680599-23-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and sustainable chemical processes. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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